molecular formula C18H30O3 B12761417 (9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid CAS No. 81325-65-7

(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid

Cat. No.: B12761417
CAS No.: 81325-65-7
M. Wt: 294.4 g/mol
InChI Key: ILSZLGCGBGSHFR-CGLYFWTESA-N
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Description

(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 16th carbon position. This compound is known for its unique structure, which includes three double bonds in the Z,Z,E configuration. It is a derivative of linolenic acid and is found in various plant oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid typically involves the hydroxylation of linolenic acid. One common method is the use of enzymatic hydroxylation, where specific enzymes are used to introduce the hydroxyl group at the desired position. Another method involves chemical hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from plant oils, such as linseed oil or alfalfa. The extracted oil is then subjected to saponification to release the free fatty acids, followed by purification processes such as distillation or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters, ethers, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as acyl chlorides, alkyl halides, and alcohols are used under acidic or basic conditions.

Major Products

    Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.

    Reduction: Saturated fatty acids and alcohols.

    Substitution: Esters, ethers, and other substituted derivatives.

Scientific Research Applications

(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various cellular processes. For example, in the treatment of sickle cell anemia, it is believed to improve red blood cell flexibility and reduce sickling by interacting with membrane lipids and proteins .

Comparison with Similar Compounds

Similar Compounds

    Linoleic Acid: A polyunsaturated fatty acid with two double bonds.

    Linolenic Acid: A polyunsaturated fatty acid with three double bonds, similar to (9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid but without the hydroxyl group.

    Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.

Uniqueness

This compound is unique due to the presence of the hydroxyl group at the 16th carbon position, which imparts distinct chemical and biological properties. This hydroxyl group allows for additional chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

81325-65-7

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(9Z,12Z,14E)-16-hydroxyoctadeca-9,12,14-trienoic acid

InChI

InChI=1S/C18H30O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h3,5,9,11,13,15,17,19H,2,4,6-8,10,12,14,16H2,1H3,(H,20,21)/b5-3-,11-9-,15-13+

InChI Key

ILSZLGCGBGSHFR-CGLYFWTESA-N

Isomeric SMILES

CCC(/C=C/C=C\C/C=C\CCCCCCCC(=O)O)O

Canonical SMILES

CCC(C=CC=CCC=CCCCCCCCC(=O)O)O

Origin of Product

United States

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